8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Description
8-Butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a structurally complex polycyclic compound featuring a tetracyclic core with fused oxa (oxygen), thia (sulfur), and triaza (three nitrogen) heterocycles. Key structural attributes include:
- A butyl chain at position 8, contributing to lipophilicity.
- A morpholine-ethylamine side chain at position N-13, which may enhance solubility and target binding via hydrogen bonding.
- A 5-oxa-11-thia-9,14,16-triaza framework, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.
Properties
Molecular Formula |
C24H33N5O2S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C24H33N5O2S/c1-4-5-6-18-17-14-31-24(2,3)13-16(17)19-20-21(32-23(19)28-18)22(27-15-26-20)25-7-8-29-9-11-30-12-10-29/h15H,4-14H2,1-3H3,(H,25,26,27) |
InChI Key |
CVGYBYVAZWGVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY-324075 involves multiple steps, starting with the preparation of the pyrano-pyrido-thieno-pyrimidine core. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: Various substituents are introduced to the core structure through reactions such as alkylation or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain WAY-324075 in its pure form.
Chemical Reactions Analysis
WAY-324075 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
WAY-324075 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: WAY-324075 is investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324075 involves its interaction with specific molecular targets. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Biological Activity
The compound 8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic molecule with significant potential in medicinal chemistry due to its unique tetracyclic structure and the presence of various heteroatoms such as nitrogen, oxygen, and sulfur. This article explores the biological activity of this compound, including its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound is characterized by:
- Tetracyclic structure : This structural feature is common among various biologically active compounds.
- Functional groups : The presence of morpholine and amine functionalities suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. Specifically:
- Antimicrobial Activity : The morpholine moiety is associated with antimicrobial properties in various derivatives.
- Anticancer Potential : Structural analogs have shown efficacy against cancer cell lines.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to the target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-butyl-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa... | Tetracyclic with morpholine | Potential antimicrobial/anticancer |
| Tetracycline | Tetracyclic structure | Antibacterial |
| Morpholine derivatives | Morpholine ring | Antimicrobial |
| Thiazole derivatives | Thiazole ring | Anticancer/antimicrobial |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study investigated the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to the target compound exhibited significant antibacterial activity .
-
Anticancer Research :
- Research focusing on tetracyclic compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. For instance, derivatives of tetracycline were found to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation .
- Mechanistic Insights :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Potential synthetic routes include:
- Formation of the tetracyclic core.
- Introduction of functional groups through nucleophilic substitutions.
- Optimization steps to enhance yield and purity.
Each synthetic pathway requires careful consideration of reaction conditions to maximize efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, synthesized and characterized in the literature, provide insights into structure-activity relationships (SAR). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Substituent Effects :
- The morpholine-ethylamine side chain in the target compound likely enhances solubility and target affinity (e.g., kinase ATP-binding pockets) compared to lipophilic groups like methoxynaphthyl or fluorophenyl .
- Butyl vs. Methyl Chains : The longer butyl chain may increase membrane permeability but reduce aqueous solubility relative to methyl groups in imidazopyridines .
Biological Activity :
- While the target compound’s activity is uncharacterized in the evidence, docking studies () suggest tetracyclic heterocycles with morpholine side chains are enriched in kinase inhibitor screens .
- Antimicrobial activity in analogs () correlates with electron-withdrawing groups (e.g., fluorine), which are absent in the target compound .
Research Findings and Methodological Context
Synthesis and Characterization: The target compound’s synthesis may resemble benzothienopyrimidine derivatives (), where sodium hydride and iodomethane are used for alkylation . Spirocyclic analogs () employ condensation reactions between diketones and amines, suggesting similar strategies for forming the tetracyclic core .
Structural Determination :
- SHELX software () is widely used for crystallographic refinement of such complex heterocycles, ensuring accurate 3D structural data .
Virtual Screening :
- Chemical Space Docking () prioritizes compounds with favorable docking scores. The target compound’s structural complexity may have led to its selection over simpler analogs during filtering steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
